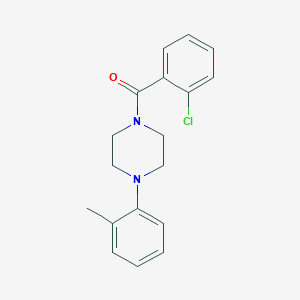
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine, also known as CBMP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications. CBMP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood. However, it has been suggested that this compound may act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to reduce the reinforcing effects of cocaine in rats. This compound has been found to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have therapeutic potential in various fields. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is its potential as a treatment for substance abuse disorders, such as cocaine addiction. Another area of interest is its mechanism of action, which needs to be further elucidated. Additionally, more research is needed to determine the safety and efficacy of this compound in humans. Overall, this compound is a promising compound that has the potential to have significant therapeutic applications in various fields.
Synthesis Methods
The synthesis of 1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine involves the reaction of 2-chlorobenzoyl chloride with 2-methylphenylpiperazine in the presence of a base. The reaction yields this compound as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential as a treatment for substance abuse disorders, such as cocaine addiction.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-6-2-5-9-17(14)20-10-12-21(13-11-20)18(22)15-7-3-4-8-16(15)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVINIRELLYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)


![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)



![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)